7-Nitroindazole

Vue d'ensemble

Description

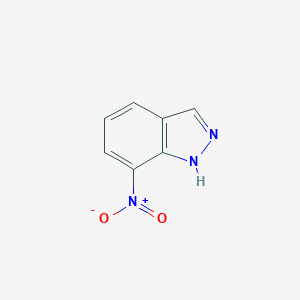

Le 7-Nitroindazole est une petite molécule hétérocyclique contenant un cycle indazole qui a été nitré en position 7 . Il agit comme un inhibiteur sélectif de la synthase d'oxyde nitrique neuronal, une enzyme qui convertit l'arginine en citrulline et en oxyde nitrique dans les tissus neuronaux . Ce composé a suscité l'intérêt pour ses propriétés neuroprotectrices potentielles et son rôle dans divers processus biochimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La méthode la plus courante pour synthétiser le 7-Nitroindazole implique la nitration de l'indazole. Ce processus utilise généralement un mélange d'acide nitrique et d'acide sulfurique dans des conditions contrôlées pour introduire le groupe nitro en position 7 du cycle indazole . La réaction est effectuée à basse température pour éviter la sur-nitration et garantir la formation sélective du produit souhaité.

Méthodes de production industrielle : Dans les milieux industriels, la préparation du this compound suit des principes similaires mais à plus grande échelle. Le processus implique la manipulation attentive des réactifs et l'utilisation d'équipements spécialisés pour maintenir les conditions de réaction. Le produit est ensuite purifié par cristallisation ou d'autres techniques de séparation pour atteindre la pureté désirée .

Analyse Des Réactions Chimiques

Types de réactions : Le 7-Nitroindazole subit diverses réactions chimiques, notamment :

Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que le gaz hydrogène en présence d'un catalyseur.

Substitution : Le groupe nitro peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.

Réactifs et conditions courantes :

Réduction : Gaz hydrogène avec un catalyseur de palladium.

Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux produits :

Réduction : 7-Aminoindazole.

Substitution : Divers indazoles substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Neuroprotection : Il est étudié pour son potentiel à protéger contre les dommages nerveux causés par l'excitotoxicité ou les maladies neurodégénératives.

Études biochimiques : Utilisé comme outil pour étudier le rôle de l'oxyde nitrique dans la signalisation cellulaire et le stress oxydatif.

Recherche médicale : Exploré pour ses effets thérapeutiques potentiels dans des conditions telles que les lésions cérébrales traumatiques et les maladies neurodégénératives.

5. Mécanisme d'action

Le this compound exerce ses effets principalement en inhibant la synthase d'oxyde nitrique neuronal. Cette inhibition réduit la production d'oxyde nitrique, une molécule de signalisation impliquée dans divers processus physiologiques . En diminuant les niveaux d'oxyde nitrique, le this compound peut réduire le stress oxydatif et protéger contre les dommages cellulaires .

Composés similaires :

3-Bromo-7-nitroindazole : Inhibiteur plus puissant mais moins spécifique de la synthase d'oxyde nitrique neuronal.

N-Propyl-L-arginine : Agit sur un site différent de l'enzyme.

Unicité : Le this compound est unique dans son inhibition sélective de la synthase d'oxyde nitrique neuronal, ce qui en fait un outil précieux pour étudier le rôle de l'oxyde nitrique dans le système nerveux. Ses propriétés neuroprotectrices et ses applications thérapeutiques potentielles le distinguent davantage des autres composés similaires .

Applications De Recherche Scientifique

Scientific Research Applications

-

Neurodegenerative Disease Models

- Case Study: In a study examining the effects of 7-NI on neurodegenerative damage, it was found that administration reduced neuronal injury in models of Alzheimer's disease. The compound demonstrated protective effects against excitotoxicity, which is often implicated in neurodegeneration .

- Data Table: Efficacy of 7-NI in Neurodegenerative Models

Study Type Model Used Dose (mg/kg) Outcome In Vivo Alzheimer's Mouse Model 30 Reduced neuronal loss In Vitro Neuronal Cell Cultures 10 Decreased apoptosis -

Pain Management

Pain Model ED50 (mg/kg) Administration Route Formalin Test 27.5 Intraperitoneal Acetic Acid Test 22.5 Intraperitoneal -

Parkinson's Disease

Treatment Group L-DOPA Dose (mg/kg) Result Control 30 High dyskinesia scores 7-NI Treatment 30 Reduced dyskinesia scores -

Anxiety and Depression

- Case Study: The role of NO in mood regulation has led to investigations into the effects of 7-NI on anxiety and depression-like behaviors. In animal models, the inhibition of nNOS by 7-NI altered behavioral parameters significantly, suggesting potential therapeutic applications for mood disorders .

- Data Table: Behavioral Changes Induced by 7-NI

Behavioral Assessment Treatment Observed Changes Open Field Test Vehicle Increased exploration Open Field Test 7-NI Decreased exploration

Mécanisme D'action

7-Nitroindazole exerts its effects primarily by inhibiting neuronal nitric oxide synthase. This inhibition reduces the production of nitric oxide, a signaling molecule involved in various physiological processes . By decreasing nitric oxide levels, this compound can reduce oxidative stress and protect against cellular damage .

Comparaison Avec Des Composés Similaires

3-Bromo-7-nitroindazole: More potent but less specific inhibitor of neuronal nitric oxide synthase.

N-Propyl-L-arginine: Acts on a different site of the enzyme.

Uniqueness: 7-Nitroindazole is unique in its selective inhibition of neuronal nitric oxide synthase, making it a valuable tool for studying the role of nitric oxide in the nervous system. Its neuroprotective properties and potential therapeutic applications further distinguish it from other similar compounds .

Activité Biologique

7-Nitroindazole (7-NI) is a selective inhibitor of neuronal nitric oxide synthase (nNOS), a key enzyme responsible for the production of nitric oxide (NO) in the nervous system. Its biological activity has been extensively studied, particularly in the context of pain, neurotoxicity, and neuroprotection. This article synthesizes findings from various studies, highlighting the pharmacokinetics, pharmacodynamics, and therapeutic implications of 7-NI.

Pharmacokinetics and Pharmacodynamics

7-NI exhibits a predictable pharmacokinetic profile, characterized by a rapid decrease in hippocampal NO levels following administration. In a study involving male Sprague-Dawley rats, 7-NI was administered intraperitoneally (IP) at a dosage of 25 mg/kg every two hours. The results indicated that 7-NI produced approximately a 50% reduction in hippocampal NO, sustained throughout the treatment period. The concentration-dependent decrease in nNOS activity had an IC50 of about 17 µg/ml .

Analgesic Effects

The analgesic properties of 7-NI have been demonstrated in models of neuropathic pain. In one study, rats subjected to a sciatic nerve cuff model exhibited increased paw withdrawal thresholds after receiving 7-NI at doses of 20 mg/kg. This effect was dose-dependent and occurred within 60 minutes post-administration. However, repeated administration did not significantly affect the progression of neuropathic pain, indicating that while 7-NI has an analgesic effect, it lacks preemptive efficacy in this model .

Neuroprotective Properties

Research indicates that 7-NI may protect against neurotoxic effects associated with substance dependence. A study involving cocaine-treated rats revealed that coadministration of 7-NI mitigated withdrawal symptoms and oxidative stress markers, including malondialdehyde (MDA) and glutathione levels. Specifically, 7-NI reduced nNOS activity significantly compared to the cocaine-only group, suggesting its potential use in managing withdrawal symptoms associated with psychoactive substances .

Table: Summary of Biological Activities

Case Studies

- Neuropathic Pain Model : In a study assessing the effects of 7-NI on neuropathic pain induced by sciatic nerve cuffing, rats treated with a single dose showed significant increases in pain thresholds within one hour. However, chronic administration did not alter the development or progression of neuropathy .

- Cocaine Withdrawal : In another investigation, rats administered cocaine displayed significant dependence symptoms. The introduction of 7-NI not only alleviated these symptoms but also restored antioxidant levels to near control values, highlighting its neuroprotective role during substance withdrawal .

- Parkinson's Disease Model : A study focused on l-DOPA-induced dyskinesias demonstrated that repeated administration of 7-NI could reduce abnormal involuntary movements without developing tolerance over time. This suggests its potential for long-term management of dyskinesias associated with Parkinson's disease therapy .

Propriétés

IUPAC Name |

7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCAUHUKTBHUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Record name | 7-nitroindazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/7-nitroindazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183638 | |

| Record name | 7-Nitroindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2942-42-9 | |

| Record name | 7-Nitroindazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Nitroindazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2942-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Nitroindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-NITROINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX0N37CMVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.